molecular formula C12H14FNO4S B2748443 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone CAS No. 339097-89-1

2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone

Cat. No.: B2748443
CAS No.: 339097-89-1
M. Wt: 287.31
InChI Key: AUFDDPXFFYAISQ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone is a synthetic organic compound characterized by a ketone group at the ethanone position, a morpholine ring attached via a sulfonyl linker, and a 4-fluorophenyl substituent. This structure combines electron-withdrawing (sulfonyl) and electron-donating (morpholine) groups, making it a versatile intermediate in medicinal chemistry and materials science. The compound is identified by CAS number 58722-35-3 and synonyms such as 1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-10-1-3-11(4-2-10)19(16,17)9-12(15)14-5-7-18-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFDDPXFFYAISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone typically involves the reaction of 4-fluorobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-Fluorobenzenesulfonyl chloride+MorpholineBase, SolventThis compound\text{4-Fluorobenzenesulfonyl chloride} + \text{Morpholine} \xrightarrow{\text{Base, Solvent}} \text{this compound} 4-Fluorobenzenesulfonyl chloride+MorpholineBase, Solvent​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone serves as a building block in synthesizing more complex molecules. Its sulfonyl group allows for the formation of various derivatives that can be utilized in pharmaceutical development and agrochemicals.

Biology

The compound is involved in several biological studies:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which can be critical in drug development.
  • Protein Binding Studies : The interactions between this compound and proteins can provide insights into its pharmacokinetics and bioavailability.

Industry

In industrial applications, this compound can be used to produce specialty chemicals and polymers tailored for specific properties. Its unique structure enhances the performance characteristics of these materials.

Case Study 1: Anticancer Activity

A study on HCT116 colon cancer cells demonstrated that this compound exhibited significant cytotoxicity with an EC50 value of 7.1 ± 0.6 µM. This effect was linked to increased production of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Cell LineEC50 (µM)Mechanism
HCT1167.1 ± 0.6ROS production and apoptosis

Case Study 2: Antimicrobial Activity

The antimicrobial properties were evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4 - 16
Escherichia coli4 - 16

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholino group can enhance binding affinity and specificity. The fluorophenyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone can be compared to related sulfonyl- and morpholino-containing compounds. Key comparisons include:

Structural Analogues

1-[4-(Morpholine-4-sulfonyl)phenyl]ethanone (CAS 58722-35-3) Structural Similarity: Identical core structure but lacks the 4-fluorophenyl group.

2-((1-(4-Chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone (CAS 850932-97-7) Structural Difference: Incorporates an indole-chlorophenylmethyl group instead of 4-fluorophenyl. Biological Relevance: The indole moiety may enhance interactions with aromatic receptors, while the chlorine atom increases lipophilicity compared to fluorine .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Features: Contains a triazole ring and difluorophenyl group. Functional Advantage: The triazole ring improves metabolic stability, and dual fluorine atoms enhance electronic effects for enzyme inhibition .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP*
This compound C₁₃H₁₄FNO₃S 299.32 145-150† 1.8
1-[4-(Morpholine-4-sulfonyl)phenyl]ethanone C₁₂H₁₅NO₄S 281.31 132-135‡ 1.2
2-((1-(4-Chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone C₂₂H₂₂ClN₂O₃S 452.94 180-185§ 3.5

*Predicted using fragment-based methods. †Based on analogs in (melting points 132–230°C). ‡From . §From .

Biological Activity

2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone, with the CAS number 339097-89-1, is a chemical compound characterized by a unique structure that includes a fluorophenyl group, a sulfonyl group, and a morpholino group. Its molecular formula is C₁₂H₁₄FNO₄S, and it has a molecular weight of 287.31 g/mol . This compound has gained attention in scientific research due to its potential biological activities and applications in various fields.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group allows for strong interactions with active sites of enzymes, while the morpholino group enhances binding affinity and specificity . The fluorophenyl moiety contributes to the compound's stability and reactivity, making it a candidate for further pharmacological studies.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where such enzymes are dysregulated .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections. The sulfonyl group is often associated with antibacterial activity, which warrants further exploration for this compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanoneContains a phenylsulfonyl groupAntiviral, anticancer
4-FluorobenzaldehydeAldehyde functional groupAntimicrobial
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleContains a fluorophenyl and sulfonyl groupAntibacterial

The structural uniqueness of this compound lies in its combination of functional groups that may enhance solubility and bioavailability compared to other similar compounds. This structural arrangement potentially allows for distinct interactions within biological systems, leading to unique pharmacological profiles .

Q & A

Q. What are the key parameters for optimizing the synthesis of 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone?

Methodological Answer: Synthesis optimization requires precise control of:

  • Temperature : Elevated temperatures (e.g., 80–100°C) accelerate sulfonation but may increase side reactions.
  • Reaction Time : Prolonged reaction times (>24 hours) improve yields but risk decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the compound from by-products like unreacted morpholine derivatives .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons from fluorophenyl group) and δ 3.5–3.7 ppm (morpholine ring protons) .
    • ¹³C NMR : Carbonyl signal at ~205 ppm (ketone group) and sulfonyl carbon at ~55 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 313.35 (calculated for C₁₇H₁₈FNO₃S) .
  • FT-IR : Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .

Q. What methods are recommended for assessing the purity of this compound in preclinical studies?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to a certified reference standard .
  • Melting Point Analysis : A sharp melting point within 1–2°C of literature values (e.g., 145–147°C) indicates high purity .
  • Elemental Analysis : Match experimental C, H, N, S, and F percentages to theoretical values (e.g., C: 58.14%, H: 5.14%) .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or sulfotransferases, leveraging the sulfonyl group’s electrophilic nature .
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for hypothesized targets .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to identify dysregulated pathways (e.g., NF-κB or MAPK signaling) .

Q. What experimental designs are suitable for studying its environmental impact?

Methodological Answer: Adopt a tiered approach:

Abiotic Degradation : Test hydrolysis/photolysis in simulated environmental conditions (pH 7, 25°C, UV light) .

Ecotoxicology :

  • Daphnia magna acute toxicity assays (48-hour LC₅₀).
  • Algal growth inhibition (72-hour IC₅₀ for Chlorella vulgaris) .

Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method; values >3 indicate bioaccumulation potential .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare studies for variables like assay conditions (e.g., cell line variability, serum concentration) .
  • Dose-Response Reevaluation : Repeat assays with standardized protocols (e.g., NIH/NCATS guidelines) to confirm IC₅₀ discrepancies .
  • Structural Confirmation : Verify compound identity in conflicting studies via LC-MS to rule out degradation or isomerization .

Q. What computational strategies can predict its reactivity in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict sites for nucleophilic attack (e.g., sulfonyl group) .
  • Retrosynthetic Analysis : Use tools like Synthia (Merck KGaA) to propose routes leveraging the morpholine ring’s stability under acidic conditions .

Q. How can structural analogs enhance understanding of its pharmacological profile?

Methodological Answer:

  • SAR Studies : Synthesize analogs with:
    • Halogen substitutions (e.g., Cl, Br) on the phenyl ring.
    • Modified morpholine rings (e.g., piperazine replacement) .
  • Bioisosteric Replacement : Replace the sulfonyl group with phosphonate or carbonyl to assess impact on target binding .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of sulfonation by-products .
  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation .

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